molecular formula C14H21N3O4S B15152885 2-[4-(2-Hydroxypropyl)piperazine-1-carbonyl]benzenesulfonamide

2-[4-(2-Hydroxypropyl)piperazine-1-carbonyl]benzenesulfonamide

Cat. No.: B15152885
M. Wt: 327.40 g/mol
InChI Key: WXQWOLYKSAEYHP-UHFFFAOYSA-N
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Description

2-[4-(2-Hydroxypropyl)piperazine-1-carbonyl]benzenesulfonamide is a compound that features a piperazine ring substituted with a hydroxypropyl group and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Hydroxypropyl)piperazine-1-carbonyl]benzenesulfonamide typically involves the reaction of 1-(2-hydroxypropyl)piperazine with benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Hydroxypropyl)piperazine-1-carbonyl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(2-Hydroxypropyl)piperazine-1-carbonyl]benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(2-Hydroxypropyl)piperazine-1-carbonyl]benzenesulfonamide involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, while the benzenesulfonamide moiety can contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Hydroxypropyl)piperazine-1-carboxylic acid
  • 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
  • 1-(4-Nitrophenyl)-4-(3-{[4-(4-Nitrophenyl)-1-piperazinyl]carbonyl}benzoyl)piperazine

Uniqueness

2-[4-(2-Hydroxypropyl)piperazine-1-carbonyl]benzenesulfonamide is unique due to its combination of a hydroxypropyl group and a benzenesulfonamide moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications .

Properties

Molecular Formula

C14H21N3O4S

Molecular Weight

327.40 g/mol

IUPAC Name

2-[4-(2-hydroxypropyl)piperazine-1-carbonyl]benzenesulfonamide

InChI

InChI=1S/C14H21N3O4S/c1-11(18)10-16-6-8-17(9-7-16)14(19)12-4-2-3-5-13(12)22(15,20)21/h2-5,11,18H,6-10H2,1H3,(H2,15,20,21)

InChI Key

WXQWOLYKSAEYHP-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CCN(CC1)C(=O)C2=CC=CC=C2S(=O)(=O)N)O

Origin of Product

United States

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